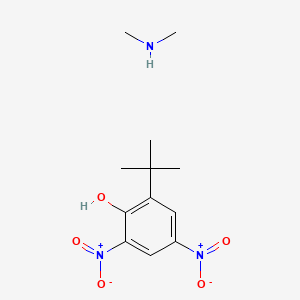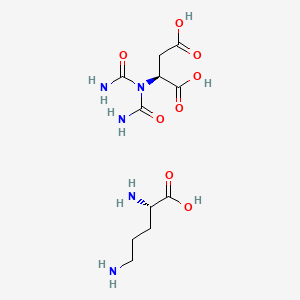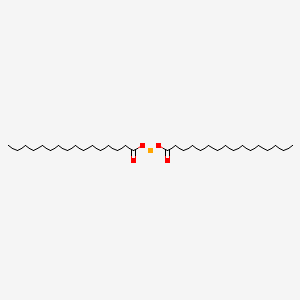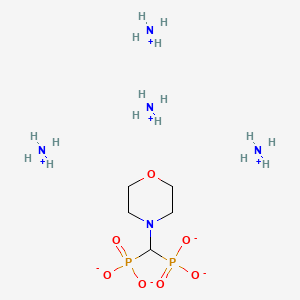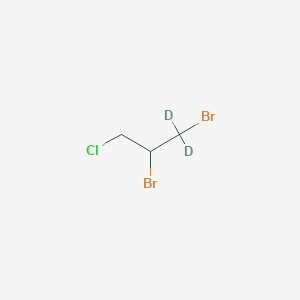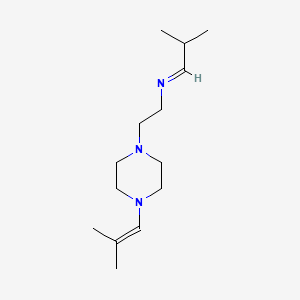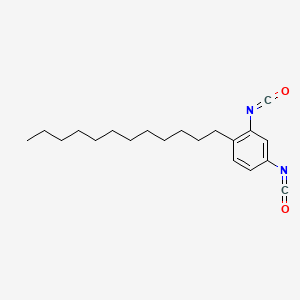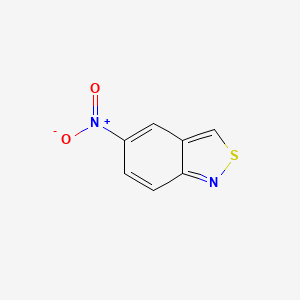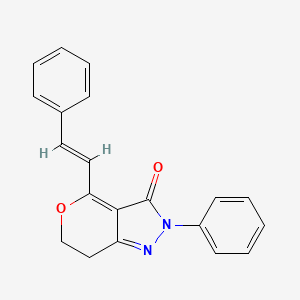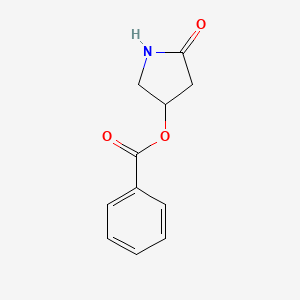
(+-)-4-(Benzoyloxy)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-4-(Benzoyloxy)-2-pyrrolidinone is a chemical compound that features a pyrrolidinone ring substituted with a benzoyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (±)-4-(Benzoyloxy)-2-pyrrolidinone can be achieved through several methods. One common approach involves the oxidative coupling of ketones with toluene derivatives using tert-butyl hydroperoxide (TBHP) as an oxidant . This method provides good to excellent yields of the desired product. Another method involves the direct N–O bond formation via oxidation of amines with benzoyl peroxide .
Industrial Production Methods
Industrial production methods for (±)-4-(Benzoyloxy)-2-pyrrolidinone typically involve large-scale oxidative coupling reactions. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(±)-4-(Benzoyloxy)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP or benzoyl peroxide
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: TBHP, benzoyl peroxide
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield benzoyloxy-substituted products, while reduction reactions can yield alcohols or amines.
Applications De Recherche Scientifique
(±)-4-(Benzoyloxy)-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (±)-4-(Benzoyloxy)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The benzoyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(±)-4-(Benzoyloxy)-2-pyrrolidinone can be compared with other similar compounds, such as:
Benzoylecgonine: A metabolite of cocaine with a similar benzoyloxy group.
Benzoyl peroxide: An oxidizing agent with applications in acne treatment and polymerization reactions.
These compounds share some structural similarities but differ in their specific applications and reactivity.
Conclusion
(±)-4-(Benzoyloxy)-2-pyrrolidinone is a versatile compound with significant potential in various fields of scientific research. Its unique structural properties and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Further studies and applications of this compound are likely to reveal even more of its potential benefits and uses.
Propriétés
Numéro CAS |
88877-58-1 |
|---|---|
Formule moléculaire |
C11H11NO3 |
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
(5-oxopyrrolidin-3-yl) benzoate |
InChI |
InChI=1S/C11H11NO3/c13-10-6-9(7-12-10)15-11(14)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13) |
Clé InChI |
ZGBMPGKGTDOIBF-UHFFFAOYSA-N |
SMILES canonique |
C1C(CNC1=O)OC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


